1-[2-(2-methoxyphenoxy)benzoyl]azepane
Description
1-[2-(2-Methoxyphenoxy)benzoyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring fused with a benzoyl group substituted at the ortho position by a 2-methoxyphenoxy moiety.
Properties
IUPAC Name |
azepan-1-yl-[2-(2-methoxyphenoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-23-18-12-6-7-13-19(18)24-17-11-5-4-10-16(17)20(22)21-14-8-2-3-9-15-21/h4-7,10-13H,2-3,8-9,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFSZAJGITVANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- 2-Methoxyphenoxy (Target Compound): The methoxy group is electron-donating, increasing electron density on the aromatic ring. This may enhance binding to receptors requiring π-π stacking or hydrogen bonding (e.g., serotonin receptors) .
- Methylthio () : The methylthio group (-SMe) increases lipophilicity and may improve metabolic stability compared to methoxy, but its larger size introduces steric hindrance .
- Trifluoromethyl () : The para-CF₃ group is strongly electron-withdrawing, creating an electron-deficient aromatic ring. This can enhance interactions with electron-rich enzyme active sites (e.g., kinases) .
Ring Size and Flexibility
Functional Group Diversity
- Sulfonyl vs. Benzoyl ( vs. Target) : Sulfonyl groups (e.g., in 1-[(3-nitrophenyl)sulfonyl]azepane) introduce polarity and enable bioreduction pathways, generating reactive intermediates for cytotoxicity. In contrast, the benzoyl group in the target compound provides a planar aromatic system for stacking interactions .
- Thian-4-yl (): The sulfur-containing thian group in diazepane derivatives modulates electron distribution and may enhance blood-brain barrier penetration compared to non-sulfur analogs .
Antimicrobial and Anticancer Activity
- Methylthio and nitro-substituted azepanes () exhibit antimicrobial properties via disruption of bacterial membranes or DNA intercalation. The target compound’s methoxy group may offer similar efficacy with reduced toxicity .
- Diazepane derivatives with thian groups () show anticancer activity, likely through apoptosis induction. The target compound’s rigid benzoyl core may enhance tumor-cell targeting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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